molecular formula C14H22N3OP B14011967 N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine CAS No. 65887-67-4

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine

Katalognummer: B14011967
CAS-Nummer: 65887-67-4
Molekulargewicht: 279.32 g/mol
InChI-Schlüssel: YODVKQABVJZFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine is a chemical compound with the molecular formula C14H22N3OP. It is known for its unique structure, which includes a phosphoryl group bonded to two 1-methylpyrrol-2-yl groups and an N-ethyl-ethanamine moiety. This compound has a molecular weight of 279.318 g/mol and is characterized by its density of 1.12 g/cm³ and boiling point of 409.5°C at 760 mmHg .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s structure enables it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Bis(1-methylpyrrol-2-YL)phosphoryl-N-ethyl-ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65887-67-4

Molekularformel

C14H22N3OP

Molekulargewicht

279.32 g/mol

IUPAC-Name

N-bis(1-methylpyrrol-2-yl)phosphoryl-N-ethylethanamine

InChI

InChI=1S/C14H22N3OP/c1-5-17(6-2)19(18,13-9-7-11-15(13)3)14-10-8-12-16(14)4/h7-12H,5-6H2,1-4H3

InChI-Schlüssel

YODVKQABVJZFJB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)P(=O)(C1=CC=CN1C)C2=CC=CN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.